molecular formula C13H17B B1334058 2-Bromo-3-(4-n-butylphenyl)-1-propene CAS No. 842124-28-1

2-Bromo-3-(4-n-butylphenyl)-1-propene

Cat. No. B1334058
M. Wt: 253.18 g/mol
InChI Key: FDEKUMVJMABVQJ-UHFFFAOYSA-N
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Description

The compound 2-Bromo-3-(4-n-butylphenyl)-1-propene is a brominated propene derivative with a butylphenyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related brominated propene derivatives and their reactivity, which can be extrapolated to understand the potential characteristics of 2-Bromo-3-(4-n-butylphenyl)-1-propene.

Synthesis Analysis

The synthesis of brominated propene derivatives often involves the use of starting materials that can undergo substitution reactions to introduce the bromine atom and the desired substituents onto the propene backbone. For example, the synthesis of 1-bromo-3-buten-2-one as a building block in organic synthesis is investigated, and its reactivity with primary amines and activated methylene compounds is discussed . Similarly, the preparation of 2-bromo-3-(tri-n-butylstannyl)-1-propene is described, and its reactivity in SE' reactions with aldehydes is characterized . These studies suggest that the synthesis of 2-Bromo-3-(4-n-butylphenyl)-1-propene could potentially be achieved through analogous substitution reactions.

Molecular Structure Analysis

The molecular structure of brominated propene derivatives can be complex, with the possibility of different conformers existing due to the presence of substituents. For instance, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction, revealing a mixture of anti or gauche conformers . This indicates that 2-Bromo-3-(4-n-butylphenyl)-1-propene may also exhibit conformational isomerism, which could affect its reactivity and physical properties.

Chemical Reactions Analysis

Brominated propene derivatives are known to participate in various chemical reactions. The reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles is explored, and a short synthesis of 2-substituted-4-trimethylsilylfurans from this compound is described . Additionally, radical reactions of 2-bromo-3-(tri-n-butylstannyl)-1-propene with α-bromocarbonyl compounds for C-alkylation are surveyed . These studies suggest that 2-Bromo-3-(4-n-butylphenyl)-1-propene could also undergo similar electrophilic and radical reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propene derivatives can be influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone reveal shifts in FT-IR frequencies and UV-Vis spectra due to intramolecular hydrogen bonding and charge transfer interactions . These findings imply that the physical and chemical properties of 2-Bromo-3-(4-n-butylphenyl)-1-propene would need to be characterized through similar spectroscopic techniques to understand its behavior in different environments.

Scientific Research Applications

Synthesis Methods and Reactions

  • Synthesis of Phosphaallenes : A study by Ito et al. (2005) demonstrates the synthesis of phosphaallenes from 2-bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene. This compound reacts with t-butyllithium and chlorotrimethylsilane to produce 3-phenyl-1-(2,4,6-tri-t-butylphenyl)-1-phosphaallene and/or 3-phenyl-3-trimethylsilyl-1-(2,4,6-tri-t-butylphenyl)-1-phosphaallene. This reaction highlights the compound's utility in synthesizing phosphaallenes.

  • Reactivity in SE′ Reactions : The preparation and reactivity of 2-bromo-3-(tri-n-butylstannyl)-1-propene in SE′ reactions with aldehydes are characterized in a study by Williams et al. (2016). This highlights its reactivity in radical reactions with α-bromocarbonyl compounds for C-alkylation.

  • Formation of Functionalized Sulfones : Research by Auvray et al. (1985) shows that 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles to yield unsaturated sulfones. These compounds can further react with soft or hard nucleophiles to yield highly functionalized sulfones, demonstrating its versatility in multi-coupling reactions.

  • Inhibition of Dopamine Beta-Hydroxylase : Colombo et al. (1984) found that 2-bromo-3-(p-hydroxyphenyl)-1-propene acts as a mechanism-based inhibitor of dopamine beta-hydroxylase. This inhibition is dependent on O2 and a reducing agent, indicating its potential for studying enzyme inhibition processes (Colombo et al., 1984).

  • Synthesis of Functionalized Vinylsilanes : Knockel and Normant (1984) explored the reactivity of 3-bromo-2-trimethylsilyl-1-propene with various electrophiles, leading to the synthesis of functionalized vinylsilanes. This study contributes to the understanding of vinylsilane synthesis from bromo-trimethylsilyl propene compounds (Knockel & Normant, 1984).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas for further research, etc.


properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEKUMVJMABVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-n-butylphenyl)-1-propene

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